N,N'-dimethylphthalamide
Description
Properties
IUPAC Name |
1-N,2-N-dimethylbenzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(13)7-5-3-4-6-8(7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJRKNFPHGSOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412292 | |
| Record name | N,N'-dimethylphthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19532-98-0 | |
| Record name | N,N'-dimethylphthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-dimethylphthalamide can be synthesized through the condensation of phthalic anhydride with dimethylamine. The reaction typically involves heating phthalic anhydride with an excess of dimethylamine in a suitable solvent, such as toluene, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-dimethylphthalamide often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts may also be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N,N’-dimethylphthalamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N,N’-dimethylphthalamide N-oxide.
Reduction: Corresponding primary amines.
Substitution: Various substituted phthalamides depending on the nucleophile used.
Scientific Research Applications
N,N’-dimethylphthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phthalamide derivatives.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-dimethylphthalamide involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Structural Isomers: N,N′-Diacetyl-1,4-phenylenediamine
Molecular Formula : C₁₀H₁₂N₂O₂ (identical to N,N′-dimethylphthalamide)
Key Differences :
- Functional Groups : Contains acetyl (-COCH₃) groups instead of methyl (-CH₃) amides (Fig. 2).
- Applications : Used in laboratory research (e.g., dye intermediates) rather than as a synthetic by-product .
- Reactivity : Acetyl groups may enhance solubility in polar solvents compared to methyl groups, altering reaction pathways .
Chlorinated Analog: 3-Chloro-N-phenyl-phthalimide
Molecular Formula: C₁₄H₈ClNO₂ Key Differences:
- Substituents : A chlorine atom and phenyl group replace the methyl amides in N,N′-dimethylphthalimide.
- Applications: Serves as a monomer precursor for polyimides, contrasting with N,N′-dimethylphthalamide’s role as a process impurity .
- Synthesis : Requires high-purity conditions for polymer applications, unlike the incidental formation of N,N′-dimethylphthalamide .
Solvent Analogues: N,N-Dimethylacetamide (DMAc)
Molecular Formula: C₄H₉NO Key Differences:
- Structure: A smaller, non-aromatic molecule with a single amide group.
- Physico-Chemical Properties : Boiling point 164–167°C , miscible with water and organic solvents .
- Applications : Widely used as an industrial solvent, contrasting with N,N′-dimethylphthalamide’s niche role .
Biological Activity
N,N'-dimethylphthalamide (DMPh) is an organic compound with the molecular formula C10H12N2O2, derived from phthalamide. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and applications in research and medicine.
Overview of this compound
This compound is synthesized through the condensation of phthalic anhydride with dimethylamine. This compound exhibits stability and is used as a reagent in organic synthesis, particularly in the preparation of biologically active molecules and polymers .
Antiproliferative Effects
Research indicates that this compound possesses antiproliferative activity , which can induce necrosis and apoptosis in various cell types, including cancer cells. The compound's action appears to be linked to its ability to interfere with cellular signaling pathways that regulate cell growth and survival.
Interaction with Biological Systems
This compound may affect the endocrine system and neural structures, similar to other phthalate compounds. These interactions can lead to dysregulation of critical hormonal axes, such as the hypothalamic-pituitary-gonadal axis, potentially impacting neurodevelopmental processes.
Biochemical Pathways
The biological effects of this compound are mediated through several biochemical pathways:
- Cellular Effects : DMPh has been shown to significantly affect various cell types, particularly in cancer research, where it may alter proliferation rates and induce apoptosis.
- Molecular Mechanisms : The compound can undergo reactions with amines, leading to the formation of primary amines, which may further participate in biological processes.
- Metabolic Pathways : Similar to other phthalates, DMPh is subject to degradation by microorganisms under various conditions, suggesting potential environmental implications for its biological activity.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : A study demonstrated that DMPh exhibited significant cytotoxicity against specific cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Neurodevelopmental Impact : Research indicated that exposure to phthalate derivatives could lead to behavioral changes in animal models, suggesting a link between DMPh and neurodevelopmental disorders.
- Endocrine Disruption : In vitro studies revealed that DMPh could disrupt endocrine signaling pathways, potentially leading to adverse reproductive outcomes.
Applications in Research and Industry
This compound has diverse applications across multiple fields:
- Organic Synthesis : It serves as a building block for synthesizing more complex biologically active compounds.
- Medicinal Chemistry : Investigations into its derivatives are ongoing for potential therapeutic applications, including anti-inflammatory and analgesic properties.
- Industrial Use : The compound is utilized in producing polymers and dyes, showcasing its versatility beyond biological applications.
Q & A
Q. What are the key physicochemical properties of DMF critical for experimental design?
DMF's properties make it suitable for polar aprotic reactions, polymer synthesis, and as a solvent for organometallic catalysts. Key properties include:
Q. How should DMF be purified for sensitive catalytic reactions?
- Drying: Use molecular sieves (3Å) or distillation under reduced pressure to remove water (<50 ppm).
- Deoxygenation: Purge with inert gas (N₂/Ar) for oxygen-sensitive reactions.
- Contaminant Check: Analyze via Karl Fischer titration (water content) and GC-MS (volatile impurities) .
Q. What safety protocols are essential for handling DMF in laboratory settings?
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for reactions above 60°C to avoid inhalation of vapors .
- Waste Disposal: Collect in halogen-free containers; incinerate via certified waste management services .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data for DMF?
- Cross-Validation: Compare experimental data (e.g., enthalpy of formation) with NIST Standard Reference Database .
- Computational Methods: Use density functional theory (DFT) to calculate ΔfH°gas and validate against experimental results .
- Error Analysis: Account for impurities (e.g., water) in DMF samples, which skew calorimetric measurements .
Q. What strategies optimize DMF's role in palladium-catalyzed C–C coupling reactions?
- Solvent Effects: DMF stabilizes Pd(0) intermediates via coordination, enhancing catalytic turnover .
- Additives: Use tetrabutylammonium bromide (TBAB) to improve solubility of inorganic bases (e.g., K₂CO₃) .
- Case Study: In Suzuki-Miyaura couplings, DMF increases reaction rates by 30% compared to THF (Table 1) .
Table 1: Reaction Rate Comparison in Suzuki-Miyaura Coupling
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 2 | 92 |
| THF | 4 | 78 |
Q. How do trace impurities in DFM affect spectroscopic characterization of reaction products?
- NMR Artifacts: Residual dimethylamine (decomposition product) causes baseline noise. Pre-dry DMF with activated molecular sieves .
- IR Spectroscopy: Water contamination obscures carbonyl stretching (C=O) at 1670 cm⁻¹. Use anhydrous DMF for ligand-binding studies .
- Mitigation: Employ high-purity DMF (≥99.9%) and validate via blank experiments .
Data Management & Reproducibility
Q. What tools support FAIR (Findable, Accessible, Interoperable, Reusable) data practices for DMF-based studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
